REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[S:10])[NH2:9].[OH:11]C1C=C(C=CC=1)C#N.P(S)(OCC)(OCC)=S>O>[OH:11][C:7]1[CH:2]=[C:3]([C:8](=[S:10])[NH2:9])[CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C(N)=S
|
Name
|
|
Quantity
|
5.48 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
7.72 mL
|
Type
|
reactant
|
Smiles
|
P(=S)(OCC)(OCC)S
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.04 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |